![molecular formula C17H17N3O3 B11023691 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11023691.png)
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide typically involves the condensation of 2-aminobenzamide with an appropriate isocyanate, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also involve heating under reflux conditions to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(N’-hydroxycarboxamido)-2-(2-methylpropyl)-propionyl]-O-tyrosine-N-methylamide
- Pyrrolopyrazine derivatives
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is unique due to its specific structural features, such as the combination of a quinazolinone core with a furan ring. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications.
Biological Activity
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 443.57 g/mol |
Molecular Formula | C22H29N5O3S |
LogP | 2.205 |
Polar Surface Area | 87.151 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 3 |
This compound exhibits various biological activities attributed to its structural features. The quinazoline moiety is often associated with anticancer properties, while the furan ring may enhance its interaction with biological targets.
- Anticancer Activity : The compound has shown promise as an inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cell lines. This mechanism is crucial for the development of novel anticancer therapies .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate potency, warranting further investigation into structure-activity relationships .
Case Study 1: KSP Inhibition
In a recent study, this compound was tested for its ability to inhibit KSP. The results demonstrated that treatment with the compound led to a significant increase in monopolar spindle formation, indicative of effective KSP inhibition. This finding supports its potential use in cancer therapy .
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were evaluated for their antimicrobial efficacy. One derivative exhibited an MIC of 31.25 µg/mL against E. coli, highlighting the potential for developing new antibacterial agents derived from this scaffold .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity:
- Synthesis and Evaluation : A study synthesized several analogs and evaluated their pharmacological profiles, revealing that modifications to the furan and quinazoline rings significantly affected their potency against cancer cells and bacteria.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to target proteins, aiding in the design of more effective derivatives .
Q & A
Q. Basic: What synthetic routes are reported for preparing N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a multi-step process involving:
- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with 2-methylpropylamine under reflux conditions.
- Furan-2-carboxamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDCl/HOBt) between the quinazolin-6-amine intermediate and furan-2-carboxylic acid .
Optimization strategies :
Q. Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?
Answer:
Discrepancies often arise from disordered solvent molecules or flexible substituents (e.g., the 2-methylpropyl group). Recommended steps:
- Data collection : Use high-resolution synchrotron X-ray sources (≤1.0 Å) to improve electron density maps.
- Refinement tools : Employ SHELXL for anisotropic refinement of non-hydrogen atoms and SHELXE for phase extension in case of twinning .
- Validation : Cross-check residual density peaks (>0.5 eÅ⁻³) and apply restraints/constraints for flexible moieties. Use the R1 factor (<5%) and GOF (≈1.0) as reliability metrics .
Q. Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Confirm the presence of the furan ring (δ ~7.5–6.3 ppm for protons; ~150–110 ppm for carbons) and quinazolinone carbonyl (δ ~165 ppm) .
- HRMS : Verify molecular ion [M+H]+ with ≤2 ppm mass error (e.g., C21H22N3O3 requires 376.1661 g/mol) .
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .
Q. Advanced: How can dynamic binding studies elucidate its interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Focus on the quinazolinone core and furan carboxamide as potential hydrogen-bond donors/acceptors .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like kinase domains. Optimize immobilization pH to retain protein activity .
- Contradiction management : If docking predicts high affinity but SPR shows weak binding, assess compound solubility (via DLS) or aggregator behavior (using detergent-based assays) .
Q. Basic: What chromatographic methods are recommended for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (40:60 to 10:90 over 20 min). Monitor at 254 nm .
- LC-MS : Confirm molecular weight and detect impurities (e.g., dealkylated byproducts) with ESI+ ionization .
- Acceptance criteria : Purity ≥95% (area normalization) with resolution >1.5 between peaks .
Q. Advanced: How can researchers address low reproducibility in biological assays?
Answer:
- Source variation : Validate compound integrity across batches via NMR and HRMS to rule out degradation .
- Assay conditions : Standardize cell culture media (e.g., FBS lot consistency) and control DMSO concentrations (<0.1%).
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
Q. Advanced: What strategies mitigate challenges in crystallizing this compound for XRD studies?
Answer:
- Solvent screening : Test mixed-solvent systems (e.g., dichloromethane/methanol) via vapor diffusion.
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions enhances crystal nucleation.
- Cryoprotection : Use glycerol or PEG 400 to prevent ice formation during data collection at 100 K .
Q. Basic: How can computational modeling predict metabolic stability?
Answer:
- Software tools : Use SwissADME or MetaCore to identify metabolic hotspots (e.g., furan ring oxidation, quinazolinone hydrolysis).
- CYP450 interactions : Simulate binding to CYP3A4/2D6 isoforms using docking scores (∆G ≤ -6 kcal/mol indicates high affinity) .
- Experimental validation : Compare with in vitro microsomal assays (e.g., t1/2 in human liver microsomes) .
Q. Advanced: What are the implications of substituent modifications on bioactivity?
Answer:
- 2-Methylpropyl group : Replacement with bulkier alkyl chains (e.g., cyclohexyl) may enhance hydrophobic binding but reduce solubility.
- Furan vs. thiophene : Thiophene substitution increases π-stacking but may alter metabolic pathways.
- SAR studies : Synthesize analogs via Suzuki-Miyaura coupling for systematic evaluation .
Q. Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment via Western blot .
- Pull-down assays : Use biotinylated probes (e.g., NHS-PEG4-biotin conjugate) to isolate compound-protein complexes for MS identification .
- Knockout validation : CRISPR/Cas9-mediated gene deletion to confirm phenotype rescue .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
InChI Key |
MHSZXFWPPNDUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.